molecular formula C6H9ClO2 B3058759 Carbonochloridic acid, 4-pentenyl ester CAS No. 91606-67-6

Carbonochloridic acid, 4-pentenyl ester

Cat. No.: B3058759
CAS No.: 91606-67-6
M. Wt: 148.59 g/mol
InChI Key: ZLPDIFGBMZDPPZ-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 4-pentenyl ester: is an organic compound with the molecular formula C6H9ClO2 It is a derivative of carbonochloridic acid where the ester group is bonded to a 4-pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonochloridic acid, 4-pentenyl ester typically involves the reaction of carbonochloridic acid with 4-penten-1-ol. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the esterification process. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Carbonochloridic acid, 4-pentenyl ester undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form carbonochloridic acid and 4-penten-1-ol.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Addition Reactions: The double bond in the 4-pentenyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., pyridine) and a solvent (e.g., dichloromethane).

    Addition: Electrophiles such as halogens or hydrogen halides in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Carbonochloridic acid and 4-penten-1-ol.

    Substitution: Corresponding substituted esters.

    Addition: Halogenated or hydrogenated derivatives of the 4-pentenyl group.

Scientific Research Applications

Chemistry: Carbonochloridic acid, 4-pentenyl ester is used as an intermediate in organic synthesis. It is employed in the preparation of various esters and amides, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify biomolecules through esterification reactions. It can be used to introduce functional groups into peptides and proteins, aiding in the study of their structure and function.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a building block for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbonochloridic acid, 4-pentenyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various substituted products. The double bond in the 4-pentenyl group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the compound.

Comparison with Similar Compounds

    Carbonochloridic acid, pentyl ester: Similar structure but with a pentyl group instead of a 4-pentenyl group.

    Carbonochloridic acid, phenyl ester: Contains a phenyl group instead of a 4-pentenyl group.

    Carbonochloridic acid, methyl ester: Contains a methyl group instead of a 4-pentenyl group.

Uniqueness: Carbonochloridic acid, 4-pentenyl ester is unique due to the presence of the 4-pentenyl group, which introduces a double bond into the molecule. This double bond provides additional reactivity, allowing for a wider range of chemical transformations compared to its saturated counterparts. The presence of the double bond also enables the compound to participate in polymerization reactions, making it valuable in the synthesis of advanced materials.

Properties

IUPAC Name

pent-4-enyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-2-3-4-5-9-6(7)8/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPDIFGBMZDPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433683
Record name Carbonochloridic acid, 4-pentenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91606-67-6
Record name Carbonochloridic acid, 4-pentenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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